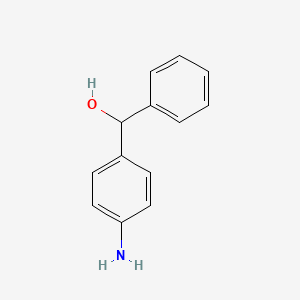

(4-Aminophenyl)(phenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-aminophenyl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9,13,15H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLALGQXFSSDNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60287355 | |

| Record name | (4-aminophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25782-57-4 | |

| Record name | NSC50521 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50521 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-aminophenyl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60287355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Aminophenyl Phenyl Methanol and Derivatives

Traditional Synthetic Approaches

Traditional methods for the synthesis of (4-Aminophenyl)(phenyl)methanol often rely on stoichiometric reagents and well-established reaction pathways, such as Grignard reactions and the reduction of ketone precursors.

Grignard Reagent-Mediated Synthesis

The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds. organic-chemistry.orgmissouri.edu It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. utdallas.edu For the synthesis of this compound, this can be approached in two primary ways: the addition of phenylmagnesium bromide to a 4-aminobenzaldehyde derivative or the addition of a Grignard reagent derived from a protected 4-haloaniline to benzaldehyde.

A significant challenge in this synthesis is the presence of the acidic amine proton (-NH2), which would rapidly quench the highly basic Grignard reagent in an acid-base reaction. missouri.educerritos.edu Therefore, protection of the amino group is essential for the reaction to succeed.

Reaction Scheme:

Protection: The amino group of a starting material like 4-bromoaniline is protected, for example, as a silyl amine or a carbamate.

Grignard Formation: The protected aryl halide is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding Grignard reagent. cerritos.eduwikipedia.org

Addition to Carbonyl: The Grignard reagent is then added to a solution of the carbonyl compound (e.g., benzaldehyde). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon. youtube.com

Hydrolysis: The resulting magnesium alkoxide intermediate is hydrolyzed in a subsequent step, typically with a mild acid workup (e.g., aqueous ammonium chloride or dilute sulfuric acid), to yield the final alcohol product. missouri.eduamherst.edu

Deprotection: The protecting group is removed from the amino group to yield this compound.

A related procedure involves the reaction of phenylmagnesium bromide with 2-aminobenzonitrile, which, after hydrolysis, yields (2-aminophenyl)(phenyl)methanone, a precursor that can be reduced to the corresponding methanol (B129727). rsc.org

| Reactants | Reagents | Key Steps | Product |

| Protected 4-bromoaniline + Benzaldehyde | 1. Mg, dry ether | 1. Grignard formation | This compound |

| 2. Aqueous acid workup | 2. Nucleophilic addition | ||

| 3. Deprotection | 3. Hydrolysis | ||

| Phenyl bromide + Protected 4-aminobenzaldehyde | 1. Mg, dry ether | 1. Grignard formation | This compound |

| 2. Aqueous acid workup | 2. Nucleophilic addition | ||

| 3. Deprotection | 3. Hydrolysis |

This is an interactive data table based on generalized Grignard synthesis principles.

Reduction of Ketone Precursors

One of the most direct methods for synthesizing this compound is through the reduction of its corresponding ketone precursor, 4-aminobenzophenone. nih.govambeed.comfishersci.ca This method is often high-yielding and utilizes common and selective reducing agents.

The most frequently used reagent for this transformation is sodium borohydride (NaBH4). The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature or below. Sodium borohydride is a mild reducing agent that selectively reduces aldehydes and ketones without affecting other functional groups like aromatic rings or, in many cases, esters and amides.

A typical procedure involves dissolving 4-aminobenzophenone in methanol, followed by the portion-wise addition of sodium borohydride at 0°C. rsc.org The reaction is monitored until the starting material is consumed, after which it is quenched, and the product is isolated.

Reaction Scheme: (4-Aminophenyl)(phenyl)methanone (4-aminobenzophenone) → this compound

| Precursor | Reducing Agent | Solvent | Typical Conditions | Reference |

| 2-Aminobenzophenone | Sodium Borohydride (NaBH4) | Methanol | 0°C, then quench with sat. NH4Cl | rsc.org |

| Benzophenone | Raney Ni-Al alloy / Noble Metal Catalysts | Water | Varies | researchgate.net |

| Nitrobenzophenone | Stannous chloride dihydrate (SnCl2·2H2O) | - | - | acs.org |

| Nitroarenes | Hydrazine hydrate / Pd-C | - | - | acs.orgresearchgate.net |

This interactive data table provides examples of reducing agents used for ketone precursors or related nitro compounds.

Condensation Reactions with Carbonyl Compounds

Condensation reactions involving the amino group of this compound or its precursors are fundamental to synthesizing various derivatives. The primary amino group readily reacts with aldehydes and ketones to form imines (Schiff bases) or related adducts. mdpi.com

For instance, tetra(4-aminophenyl)porphyrin can be condensed with various aldehydes to form imine-linked porphyrin derivatives. rsc.org While this example illustrates the reactivity of a similar aminophenyl group, it does not form the diaryl-methanol core itself. A more direct example is the reaction of (2-aminophenyl)(phenyl)methanol with 4-methoxybenzaldehyde in methanol, which leads to the formation of an imine and cyclized oxazine isomers. rsc.org

These condensation reactions are typically reversible and can be driven to completion by removing water. The resulting imines are valuable intermediates for further functionalization or for the synthesis of heterocyclic systems.

| Amine Reactant | Carbonyl Reactant | Product Type | Typical Conditions |

| 4-Amino-4H-3,5-dimethyl-1,2,4-triazole | Substituted Benzaldehydes | Hemiaminal / Schiff Base | Varies with solvent |

| (2-Aminophenyl)(phenyl)methanol | 4-Methoxybenzaldehyde | Imine / Oxazine | Methanol, room temperature |

| Tetra(4-aminophenyl)porphyrin | Benzaldehyde derivatives | Imine (Schiff Base) | - |

This is an interactive data table illustrating condensation reactions of aminophenyl groups.

Catalytic Synthetic Strategies

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. Both transition-metal catalysis and organocatalysis offer sophisticated routes to this compound and its derivatives.

Transition Metal-Catalyzed Coupling Reactions

Transition-metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds. mdpi.com Reactions like the Suzuki-Miyaura coupling provide efficient ways to construct the diaryl framework of the target molecule. mdpi.com

A key strategy is the palladium-catalyzed coupling of an aryl boronic acid with an aryl halide. For example, the Suzuki coupling between a protected 4-aminophenylboronic acid and phenyl bromide, or vice versa, can assemble the 4-aminobiphenyl core, which can then be further elaborated. More directly, transition metal-catalyzed arylation of aromatic aldehydes provides a route to diarylmethanols. nih.gov This involves the addition of an organoboron reagent (like a boronic acid) to an aldehyde, catalyzed by a transition metal complex, often rhodium or palladium. mdpi.comnih.gov

For instance, palladium-catalyzed reactions have been used to synthesize 2-aminobenzophenone precursors via the addition of arylboronic acids to 2-aminobenzonitrile derivatives. asianpubs.org Furthermore, palladium-catalyzed amination of bromides is an efficient method for creating diarylamine precursors. acs.org These catalytic methods are valued for their high functional group tolerance and mild reaction conditions. beilstein-journals.org

| Reaction Type | Catalyst | Reactants | Key Feature |

| Suzuki-Miyaura Coupling | Palladium complexes (e.g., PdCl2(dppf)) | Aryl boronic acid + Aryl halide | C-C bond formation |

| Arylation of Aldehydes | Late transition metal catalysts | Boronic acid derivatives + Aldehyde | Direct formation of diarylmethanol |

| Negishi Coupling | Tetrakis(triphenylphosphine)palladium(0) | Organozinc compound + Acid chloride | Forms ketone precursor |

This interactive data table summarizes various transition metal-catalyzed reactions.

Organocatalytic Routes to Substituted Methanols

Organocatalysis utilizes small organic molecules to catalyze chemical transformations, often with high stereoselectivity. organic-chemistry.org For the synthesis of substituted diarylmethanols, organocatalytic approaches typically focus on the enantioselective addition of nucleophiles to carbonyl compounds.

While direct organocatalytic synthesis of this compound is not widely documented in the provided sources, the principles can be applied. For example, proline and its derivatives are known to catalyze asymmetric intramolecular Mannich reactions, demonstrating the ability of organocatalysts to facilitate reactions involving anilines and carbonyls to create chiral products. organic-chemistry.org

The broader field of asymmetric arylation of aldehydes often employs chiral ligands in conjunction with metals, which blurs the line with pure organocatalysis but follows similar principles. For instance, chiral ligands like H8-BINOL can be used with titanium tetraisopropoxide to achieve highly enantioselective additions of Grignard reagents or organoaluminum reagents to aldehydes, producing chiral diarylmethanols. nih.gov These methods highlight the potential for developing purely organocatalytic systems that could achieve similar transformations with high enantiomeric excess (ee).

Homogeneous and Heterogeneous Catalysis in Synthesis

The synthesis of this compound often involves the reduction of precursor molecules such as (4-nitrophenyl)(phenyl)methanone. This transformation can be efficiently carried out using both homogeneous and heterogeneous catalysis, each offering distinct advantages.

Heterogeneous Catalysis: A prevalent method for the synthesis of this compound is the catalytic hydrogenation of (4-nitrophenyl)(phenyl)methanone. This process typically employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C). researchgate.net The reaction is carried out under a hydrogen atmosphere, where the solid catalyst facilitates the reduction of the nitro group to an amine. This method is widely favored due to the ease of separation of the catalyst from the reaction mixture by simple filtration, which also allows for its potential recycling. researchgate.net The process is highly efficient and generally proceeds under mild conditions. Another key step, the reduction of the ketone functionality to a secondary alcohol, can also be achieved through heterogeneous catalysis.

The table below summarizes representative heterogeneous catalytic systems for transformations relevant to the synthesis of this compound.

| Catalyst | Reactant | Product | Key Features |

| 10% Pd/C | p-Nitroaniline derivatives | p-Aminoaniline derivatives | High efficiency, catalyst easily removed by filtration. researchgate.net |

| Nickel-incorporated mesoporous aluminophosphate | Nitroarenes, Carbonyls | Anilines, Alcohols | High chemo- and regioselectivity, reusable catalyst. researchgate.net |

| Bio-Pd on G. sulfurreducens | 4-Nitrophenol | 4-Aminophenol | Green synthesis of catalyst, effective for nitro reduction. researchgate.net |

| Fe3O4-Au nanocomposites | 4-Nitrophenol | 4-Aminophenol | Magnetically separable and recyclable catalyst with high efficiency. mdpi.com |

Homogeneous Catalysis: Homogeneous catalysts, which exist in the same phase as the reactants, offer high selectivity and activity under mild reaction conditions. For the ketone reduction step in the synthesis of diarylmethanols, various soluble transition metal complexes have proven effective. Rhodium complexes with basic phosphine ligands, for instance, have been shown to catalyze the hydrogenation of ketones. rsc.org Similarly, ruthenium-based catalysts are widely recognized for their high reactivity and selectivity in the hydrogenation of unsaturated compounds, including ketones. researchgate.net Iron complexes have also emerged as effective catalysts for the selective reduction of ketones and aldehydes. uoa.gr The use of homogeneous catalysts can be particularly advantageous for achieving high enantioselectivity in the synthesis of chiral alcohols when chiral ligands are employed. researchgate.netacs.org

The following table provides examples of homogeneous catalytic systems applicable to the synthesis of this compound.

| Catalyst System | Transformation | Substrate Scope | Key Features |

| [RhH₂(PPhMe₂)₂L₂]⁺ | Ketone Hydrogenation | Acetone, Cyclohexanone | Promoted by small quantities of water, mild conditions. rsc.org |

| Ru(II) complexes with chiral diamine ligands | Asymmetric Ketone Reduction | Aryl ketones | Production of enantiomerically pure secondary alcohols. researchgate.net |

| Mn(I)-diamine complex | Ketone Transfer Hydrogenation | Ketones | Bifunctional catalyst, solvent-assisted mechanism. acs.org |

| Fe(II)/Na₂EDTA complex | Reductive Amination | Carbonyl compounds | Water-soluble catalyst, low hydrogen pressure. uoa.gr |

Advanced Synthetic Techniques

Modern organic synthesis increasingly relies on advanced techniques that offer greater control over reactivity and selectivity, while also aligning with principles of sustainability.

The synthesis of this compound from precursors containing both a nitro group and a ketone, such as (4-nitrophenyl)(phenyl)methanone, necessitates a high degree of chemoselectivity. The desired product can be obtained by either reducing the nitro group before the ketone, or vice versa.

A number of catalytic systems have been developed that can chemoselectively reduce a nitro group in the presence of other reducible functionalities. For example, iron(III) catalysts with a silane reducing agent have demonstrated excellent chemoselectivity for the reduction of nitro groups over ketones, esters, and amides. rsc.org Similarly, copper(II) and cobalt(II) phthalocyanines have been employed for the highly chemo- and regioselective reduction of aromatic nitro compounds, leaving groups like aldehydes and ketones untouched. scilit.com

Regioselectivity is crucial when dealing with substituted anilines or when aiming to introduce further functional groups onto the aromatic rings of this compound. Transition metal-catalyzed C-H functionalization offers powerful strategies for the direct and regioselective modification of anilines. researchgate.net For instance, palladium-catalyzed ortho-C–H arylation of unprotected anilines has been achieved with high regioselectivity, avoiding the competing N-arylation. nih.gov

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for pharmaceuticals and their intermediates to minimize environmental impact. frontiersin.org Key aspects include the use of biocatalysis, safer solvents, and energy-efficient processes.

Biocatalysis offers a powerful tool for the synthesis of chiral alcohols with high enantioselectivity under mild, aqueous conditions. mdpi.com The microbial reduction of diaryl ketones to enantiopure diarylmethanols has been demonstrated using various microorganisms, such as strains of Rhizopus arrhizus. niscpr.res.in Ketoreductase enzymes, often developed through directed evolution, are also employed for the stereoselective reduction of ketones. mdpi.com The synthesis of chiral amines can also be achieved using biocatalysts like transaminases in environmentally benign media. unito.it

The reduction of 4-nitrophenol, a compound structurally related to the precursors of this compound, is a widely used model reaction to evaluate the efficacy of green catalysts. researchgate.netnih.gov This includes the use of nanoparticles synthesized via green methods. nih.gov

The following table outlines some green chemistry approaches relevant to the synthesis of this compound.

| Green Chemistry Approach | Example Application | Advantages |

| Biocatalysis (Microbial) | Enantioselective reduction of diaryl ketones using Rhizopus arrhizus. niscpr.res.in | High stereospecificity, eco-friendly conditions. |

| Biocatalysis (Enzymatic) | Ketoreductase-catalyzed conversion of ketones to chiral alcohols. mdpi.com | High enantioselectivity, mild reaction conditions. |

| Use of Green Solvents | Reduction of nitroarenes in water. | Reduces use of volatile organic compounds, improves safety. |

| Green Catalysts | Use of nanoparticles synthesized with plant extracts for nitro reduction. nih.gov | Sustainable catalyst preparation, efficient reduction. |

Flow chemistry, or continuous synthesis, has emerged as a transformative technology in the production of active pharmaceutical ingredients (APIs) and their intermediates. newdrugapprovals.orgnih.gov This approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, greater consistency, and the potential for automation. mdpi.com

Precursor Derivatization and Scaffold Construction

The core structure of this compound can be assembled through various strategies involving the derivatization of precursors and the construction of the diarylmethanol scaffold.

A primary and highly effective strategy for introducing the aminophenyl moiety is through the reduction of a corresponding nitro-aromatic precursor. organic-chemistry.org As detailed in the catalysis section, the catalytic hydrogenation of a nitro group is a robust and widely used transformation in organic synthesis. researchgate.net This method is compatible with a wide range of other functional groups, allowing for its application at various stages of a synthetic sequence. For example, 4-(4-nitrophenyl)-3-morpholinone can be hydrogenated in an aliphatic alcohol using a hydrogenation catalyst to produce 4-(4-aminophenyl)-3-morpholinone. google.com

Another approach involves building the molecular scaffold using a precursor that already contains the amino group, which may be protected to prevent unwanted side reactions. The functionalization of anilines through C-H activation provides a direct route to derivatized aminophenyl compounds. researchgate.netnih.gov Furthermore, coupling reactions can be employed where a molecule containing an aminophenyl group is reacted with another precursor to construct the final diarylmethanol structure. For instance, the addition of arylboronic acids to aromatic aldehydes, catalyzed by nickel(II) complexes, provides a direct route to diarylmethanols. benthamdirect.com By using a suitably substituted aminophenylboronic acid, this method could be adapted for the synthesis of the target compound.

Methods for Phenyl Group Incorporation

The introduction of a phenyl group to form the diaryl carbinol structure of this compound is a critical step in its synthesis. The primary and most direct route involves the reduction of the corresponding ketone, 4-aminobenzophenone. Alternatively, carbon-carbon bond-forming reactions such as the Grignard reaction offer a versatile approach to this class of compounds.

The reduction of the carbonyl group in 4-aminobenzophenone to a secondary alcohol is a widely employed and efficient method for the synthesis of this compound. This transformation can be achieved through various reducing agents, ranging from complex metal hydrides to catalytic hydrogenation.

Catalytic Hydrogenation: This method is a green and efficient industrial process for the reduction of benzophenones. Various catalysts can be employed, with Raney nickel, palladium on carbon (Pd/C), and platinum on carbon (Pt/C) being common choices. The reaction is typically carried out in a suitable solvent, such as an alcohol (e.g., methanol, ethanol, 2-propanol), under a hydrogen atmosphere. zenodo.org The reaction conditions, including pressure, temperature, and catalyst loading, can be optimized to achieve high yields and selectivity, minimizing the over-reduction to the corresponding diphenylmethane.

Table 1: Catalysts and Solvents for the Hydrogenation of Benzophenone to Benzhydrol

| Catalyst | Solvent |

|---|---|

| Raney Nickel | 2-Propanol |

| Palladium on Barium Sulfate (Pd/BaSO₄) | Methanol |

| Palladium on Carbon (Pd/C) | 2-Propanol |

| Platinum on Carbon (Pt/C) | Xylene |

| Palladium on Calcium Carbonate (Pd/CaCO₃) | Toluene |

This table is based on findings from a study on the catalytic hydrogenation of benzophenone.

Sodium Borohydride (NaBH₄) Reduction: Sodium borohydride is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols. zenodo.orgzenodo.orgmasterorganicchemistry.com The reaction is typically performed in a protic solvent like methanol or ethanol. zenodo.orgzenodo.org The hydride from sodium borohydride attacks the electrophilic carbonyl carbon of 4-aminobenzophenone, and subsequent protonation of the resulting alkoxide by the solvent yields this compound. zenodo.org An excess of the reducing agent is often used to ensure the complete conversion of the ketone. zenodo.orgzenodo.org

Table 2: Example of Sodium Borohydride Reduction of a Benzophenone Derivative

| Starting Material | Reducing Agent | Solvent | Product | Yield |

|---|---|---|---|---|

| Benzophenone | Sodium Borohydride | Ethanol/Water | Diphenylmethanol | 70.58% |

This data is from an experiment on the reduction of benzophenone. zenodo.org

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of diarylmethanols. utdallas.educerritos.eduodinity.com This method involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable carbonyl compound. For the synthesis of this compound, a plausible route would involve the reaction of phenylmagnesium bromide with 4-aminobenzaldehyde. The nucleophilic phenyl group from the Grignard reagent would add to the carbonyl carbon of the aldehyde, and subsequent acidic workup would yield the desired product.

It is crucial to protect the amino group of 4-aminobenzaldehyde before the Grignard reaction, as the acidic proton of the amino group would quench the Grignard reagent. cerritos.edu Suitable protecting groups that are stable to the reaction conditions and easily removable would be required. The reaction must be carried out under anhydrous conditions, as Grignard reagents are highly reactive towards water. utdallas.educerritos.eduodinity.com

Synthetic Manipulation of the Hydroxyl Functionality

The hydroxyl group in this compound is a versatile functional handle that can be synthetically modified to generate a variety of derivatives. Common transformations include etherification and esterification, which can be achieved while considering the reactivity of the amino group present in the molecule.

The conversion of the hydroxyl group to an ether functionality can be accomplished through several methods. The choice of reagent and reaction conditions is critical to ensure chemoselectivity, particularly to avoid N-alkylation of the amino group.

One approach involves the use of a base to deprotonate the hydroxyl group, followed by reaction with an alkyl halide. However, the basic conditions can also lead to the deprotonation of the amino group, resulting in a mixture of O- and N-alkylated products. To achieve selective O-alkylation, the amino group can be protected prior to the etherification reaction. researchgate.net

A chemoselective method for the etherification of benzylic alcohols in the presence of other hydroxyl groups has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol. organic-chemistry.org This method proceeds via a carbocation intermediate and is efficient for benzyl alcohols with electron-donating groups, which would be the case for this compound due to the activating effect of the amino group. organic-chemistry.org This approach could potentially offer a route to O-alkylated derivatives without the need for amino group protection. organic-chemistry.org

Table 3: Chemoselective Etherification of Benzyl Alcohols

| Substrate | Reagents | Solvent | Product |

|---|---|---|---|

| Benzyl Alcohol | TCT, DMSO | Methanol | Benzyl methyl ether |

| Benzyl Alcohol | TCT, DMSO | Ethanol | Benzyl ethyl ether |

This table illustrates a general method for the chemoselective etherification of benzyl alcohols. organic-chemistry.org

The hydroxyl group of this compound can be readily converted to an ester. This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its more reactive derivatives, such as acid chlorides or acid anhydrides.

Fischer Esterification: The reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid, is known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of either the alcohol or the carboxylic acid is used, or the water formed during the reaction is removed. masterorganicchemistry.commasterorganicchemistry.com

Reaction with Acid Chlorides and Anhydrides: A more facile method for esterification involves the use of more reactive acylating agents like acid chlorides or acid anhydrides. nih.govchemguide.co.ukorganic-chemistry.orglibretexts.org These reactions are generally faster and often proceed under milder conditions. The reaction with an acid chloride typically generates hydrochloric acid as a byproduct, which may require a base to be scavenged. sciencemadness.org Acid anhydrides react with alcohols to form the ester and a carboxylic acid as a byproduct. chemguide.co.uklibretexts.org The presence of the amino group in this compound needs to be considered, as it can also be acylated. Selective O-acylation might be achieved by controlling the reaction conditions or by protecting the amino group.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Aminophenyl Phenyl Methanol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (4-Aminophenyl)(phenyl)methanol by providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the methine proton, the hydroxyl proton, and the amine protons are observed. The aromatic protons of the phenyl and aminophenyl groups usually appear as a complex multiplet in the range of δ 7.0-7.5 ppm. rsc.org The chemical shift of the methine proton (CH-OH) is typically found around δ 5.8 ppm. rsc.org The hydroxyl (-OH) and amine (-NH₂) protons are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. ucl.ac.uk The hydroxyl proton signal often appears as a singlet, while the amine protons can also present as a singlet. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of this compound resonate in the downfield region, typically between δ 110 and 150 ppm. oregonstate.edu The carbon attached to the amino group (C-NH₂) and the carbon attached to the hydroxyl group (C-OH) in the aminophenyl ring will have distinct chemical shifts influenced by the electron-donating nature of the substituents. The methine carbon (CH-OH) signal is expected to appear in the range of δ 70-80 ppm. rsc.org The carbon atoms of the unsubstituted phenyl ring will also show characteristic signals in the aromatic region. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons | 7.0 - 7.5 (m) | 110 - 150 |

| Methine Proton (CH-OH) | ~5.8 (s) | 70 - 80 |

| Hydroxyl Proton (OH) | Variable (s) | - |

| Amine Protons (NH₂) | Variable (s) | - |

Note: Chemical shifts are approximate and can be influenced by solvent and other experimental conditions. 's' denotes a singlet and 'm' denotes a multiplet.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. The O-H stretching vibration of the hydroxyl group will be observed as a broad band in the region of 3200-3600 cm⁻¹, with its broadness indicating hydrogen bonding. C-H stretching vibrations of the aromatic rings are typically found around 3000-3100 cm⁻¹. The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ region, while the C-O stretching vibration should appear in the 1000-1200 cm⁻¹ range. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. nist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric N-H stretching vibration may be observed, though often weaker than in the IR spectrum. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode, often produce strong and sharp signals in the Raman spectrum. researchgate.net The C-C stretching vibrations within the phenyl rings are also readily observed. researchgate.net

Table 2: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Amine (NH₂) | N-H Stretch | 3300-3500 (two bands) | 3300-3500 |

| Hydroxyl (OH) | O-H Stretch | 3200-3600 (broad) | 3200-3600 |

| Aromatic C-H | C-H Stretch | 3000-3100 | 3000-3100 |

| Aromatic C=C | C=C Stretch | 1450-1600 | 1450-1600 |

| Amine (C-N) | C-N Stretch | 1250-1350 | 1250-1350 |

| Alcohol (C-O) | C-O Stretch | 1000-1200 | 1000-1200 |

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

Molecular Ion Peak: In the mass spectrum, the molecular ion peak (M⁺) will correspond to the molar mass of this compound (C₁₃H₁₃NO), which is 199.25 g/mol . bldpharm.com Due to the presence of a nitrogen atom, the molecular ion peak will have an odd nominal mass, consistent with the nitrogen rule. libretexts.org

Fragmentation Analysis: The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. Alpha-cleavage adjacent to the hydroxyl and amino groups is a common fragmentation route for alcohols and amines. libretexts.org Loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or a water molecule (M-18) are all plausible initial fragmentation steps. Cleavage of the bond between the two phenyl rings can also occur. The fragmentation pattern of phenylmethanol itself often involves the formation of a stable tropylium (B1234903) ion (m/z 91), and similar fragments might be observed for this compound. youtube.com The presence of the aminophenyl group will also influence the fragmentation, potentially leading to fragments containing the aniline (B41778) moiety.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline solid state of this compound. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions.

Table 3: Expected Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric or non-centrosymmetric depending on packing |

| Key Intermolecular Interactions | Hydrogen bonding (N-H···O, O-H···N), π-π stacking |

Note: This table is predictive and based on the analysis of similar structures.

Chiroptical Spectroscopy for Stereochemical Analysis (If Chiral Variants are Explored)

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl group and the two phenyl rings. Therefore, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for the analysis of these chiral variants.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by the chiral molecule. This technique could be used to distinguish between the two enantiomers of this compound and to study their stereochemical properties. The electronic transitions associated with the aromatic chromophores would likely give rise to distinct CD signals. Optical Rotatory Dispersion (ORD) spectroscopy, which measures the change in optical rotation with wavelength, can also be employed for stereochemical assignment. While no specific studies on the chiroptical properties of this compound were found in the search results, methods for determining the enantiomeric composition of similar chiral compounds using techniques like NMR with chiral derivatizing agents have been reported, indicating the relevance of stereochemical analysis for this class of molecules. researchgate.net

Emerging Research Directions and Future Perspectives on 4 Aminophenyl Phenyl Methanol

Novel Synthetic Methodologies Development

The drive towards greener and more efficient chemical manufacturing has spurred the development of innovative synthetic methods for (4-Aminophenyl)(phenyl)methanol. Researchers are actively exploring sustainable routes and advanced catalytic systems to improve the synthesis of this important diarylmethanol derivative.

Exploration of Sustainable and Eco-Friendly Routes

Recent research has emphasized the development of sustainable and eco-friendly methods for the synthesis of diarylmethanols, including this compound. These approaches aim to minimize waste, reduce the use of hazardous reagents, and utilize renewable resources.

One promising strategy involves the use of biocatalysis, which employs enzymes or whole microorganisms to carry out chemical transformations with high selectivity and under mild reaction conditions. For instance, the microbial reduction of the corresponding ketone precursor, 4-aminobenzophenone, offers a green alternative to traditional chemical reductants. While specific studies on the biocatalytic synthesis of this compound are still emerging, research on analogous compounds has demonstrated the potential of this approach. For example, the use of Saccharomyces cerevisiae (Baker's Yeast) has been successful in the synthesis of optically pure 1-(4-aminophenyl)ethanol, highlighting the potential for microbial catalysts in producing chiral amino-alcohols. researchgate.net

Another eco-friendly approach is the utilization of greener solvent systems. Traditional organic solvents are often volatile and toxic, prompting the investigation of alternatives such as water, supercritical fluids, and ionic liquids. The development of water-based synthetic routes for diarylmethanols is particularly attractive due to the abundance, non-toxicity, and non-flammability of water.

Development of Highly Selective and Efficient Catalytic Systems

The development of highly selective and efficient catalytic systems is a cornerstone of modern organic synthesis. For the preparation of this compound, research is focused on catalysts that can achieve high yields and selectivity while operating under mild conditions.

Transition metal-catalyzed cross-coupling reactions are a powerful tool for the formation of the carbon-carbon bond central to the diarylmethanol scaffold. nih.gov Palladium-catalyzed Suzuki-Miyaura reactions, for instance, can be employed to couple an appropriate aryl boronic acid with an aryl halide precursor. rsc.org Recent advancements in this area focus on developing more active and stable catalysts that can function at low catalyst loadings and in environmentally benign solvents.

Furthermore, the enantioselective synthesis of this compound is a critical area of research, as the chirality of the carbinol center can be crucial for its biological activity in pharmaceutical applications. Chiral catalysts, including those based on transition metals with chiral ligands and organocatalysts, are being explored to achieve high enantioselectivity in the reduction of 4-aminobenzophenone or in the asymmetric addition of an aryl nucleophile to a benzaldehyde derivative. For example, cobalt-catalyzed enantioselective addition of organoboronic acids to aldehydes has shown promise for the synthesis of chiral diarylmethanols with high enantiomeric excess. nih.gov

Below is a table summarizing emerging catalytic systems with potential application in the synthesis of this compound:

| Catalyst Type | Reaction | Key Advantages |

| Biocatalysts (e.g., dehydrogenases) | Asymmetric reduction of 4-aminobenzophenone | High enantioselectivity, mild reaction conditions, environmentally friendly |

| Palladium-based catalysts | Suzuki-Miyaura cross-coupling | High efficiency in C-C bond formation |

| Chiral organocatalysts | Asymmetric nucleophilic addition | Metal-free, high enantioselectivity |

| Cobalt-based chiral catalysts | Enantioselective addition of organoboronics | High yields and enantiomeric excess |

Unexplored Reactivity and Transformation Pathways

Beyond its synthesis, the chemical reactivity of this compound offers a fertile ground for discovery. Researchers are beginning to investigate novel transformations that can lead to the synthesis of complex and valuable molecules.

Discovery of New Rearrangement Reactions

Rearrangement reactions are powerful tools in organic synthesis for accessing complex molecular architectures from simpler precursors. While classic rearrangement reactions of alcohols and amines are well-established, their application to bifunctional molecules like this compound could lead to novel and unexpected products. For instance, the pinacol rearrangement, typically observed in 1,2-diols, could potentially be adapted to derivatives of this compound to induce skeletal rearrangements.

The Demjanov rearrangement, which involves the reaction of primary amines with nitrous acid to give rearranged alcohols, could also be a potential avenue for exploration. semanticscholar.org Applying this reaction to this compound or its derivatives might lead to ring expansion or other interesting structural modifications. The Wittig rearrangement of benzylic ethers is another transformation that has been used to synthesize diarylmethanols and could be explored in the context of derivatives of this compound. mdpi.com

Investigation of Tandem and Cascade Reactions

Tandem and cascade reactions, where multiple bond-forming events occur in a single pot, are highly desirable from a green chemistry perspective as they reduce waste and improve efficiency. The unique combination of an amino group and a benzylic alcohol in this compound makes it an ideal substrate for the development of such reactions.

For example, a tandem reaction could be envisioned where the amino group directs a C-H activation at a specific position on the aromatic ring, followed by an intramolecular cyclization involving the hydroxyl group. This could provide a direct route to novel heterocyclic scaffolds.

Enzymatic cascade reactions are also a promising area of research. researchgate.net A multi-enzyme system could be designed to first synthesize this compound in situ, followed by one or more subsequent enzymatic transformations to generate more complex, high-value chiral molecules. nih.govnih.gov The compatibility of different enzymes in a one-pot setting is a key challenge that is being actively addressed in the field of biocatalysis.

Integration with Advanced Analytical Techniques

The development of novel synthetic methods and the exploration of new reactivity are intrinsically linked to the ability to accurately characterize the molecules involved. Advanced analytical techniques are crucial for elucidating reaction mechanisms, determining product structures, and ensuring purity.

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination of this compound and its derivatives, allowing for the confirmation of elemental composition. Tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing the fragmentation patterns of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone of structural analysis. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are routinely used to confirm the connectivity of atoms in the molecule. For chiral derivatives of this compound, chiral shift reagents or the use of chiral solvating agents in NMR can be employed to determine enantiomeric purity.

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for separating this compound from starting materials and byproducts. The development of chiral stationary phases for HPLC allows for the efficient separation of enantiomers, which is critical for applications in the pharmaceutical industry.

In-situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and in-situ NMR, are becoming increasingly important for monitoring reaction progress in real-time. These techniques can provide valuable kinetic and mechanistic data, enabling the optimization of reaction conditions for the synthesis of this compound.

The following table highlights the application of advanced analytical techniques in the study of this compound and related compounds:

| Analytical Technique | Application |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and elemental composition analysis. |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation through fragmentation analysis. mdpi.com |

| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Confirmation of atomic connectivity and detailed structural analysis. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. |

| In-situ FTIR and NMR Spectroscopy | Real-time reaction monitoring and mechanistic studies. |

Application of Hyphenated Techniques for Reaction Monitoring

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the online monitoring of complex chemical reactions. For the synthesis of this compound, techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) could provide continuous analysis of the reaction mixture. This would enable the simultaneous separation and identification of reactants, intermediates, products, and byproducts, offering a detailed kinetic profile of the reaction. The high sensitivity and selectivity of MS detection would be particularly advantageous for identifying trace-level impurities.

Another promising hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS), which could be employed for monitoring reactions involving volatile derivatives of this compound or for analyzing the headspace of the reaction to detect volatile byproducts.

| Technique | Separation Method | Detection Method | Potential Application for this compound |

| HPLC-MS | High-Performance Liquid Chromatography | Mass Spectrometry | Real-time monitoring of reaction kinetics and purity. |

| GC-MS | Gas Chromatography | Mass Spectrometry | Analysis of volatile derivatives and byproducts. |

Development of In-Situ Spectroscopic Methods

In-situ spectroscopic methods allow for the direct monitoring of a chemical reaction in its reaction vessel without the need for sample extraction. This provides a non-invasive way to study reaction mechanisms and optimize process parameters. For the synthesis of this compound, in-situ Fourier Transform Infrared (FT-IR) spectroscopy could be particularly valuable. irdg.org By inserting a probe directly into the reaction mixture, the characteristic vibrational frequencies of functional groups in the reactants and products can be monitored in real-time. irdg.orgnih.gov For instance, the disappearance of the carbonyl stretch of a benzophenone precursor and the appearance of the O-H and N-H stretches of this compound could be tracked to determine the reaction endpoint. researchgate.netresearchgate.netnist.gov

Raman spectroscopy is another powerful in-situ technique that could be applied, offering complementary information to FT-IR, particularly for monitoring changes in non-polar bonds and for reactions in aqueous media.

Advancements in Computational Modeling and Prediction

Computational chemistry and machine learning are revolutionizing the way chemical synthesis is approached, moving towards a more predictive and efficient paradigm.

Machine Learning Approaches for Synthesis Prediction

Machine learning algorithms, particularly neural networks, are being developed to predict the outcomes of chemical reactions with increasing accuracy. researchgate.net By training on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, and reaction conditions to predict the most likely product and yield for a novel transformation. kit.edu For the synthesis of this compound, a machine learning model could be trained on a database of similar reduction or amination reactions to predict the optimal conditions for its synthesis, potentially reducing the need for extensive experimental screening. These models can also predict the formation of byproducts, aiding in the development of cleaner and more efficient synthetic routes. researchgate.net

Enhanced Predictive Models for Reactivity and Selectivity

Computational methods like Density Functional Theory (DFT) are instrumental in providing a deep understanding of molecular structure and reactivity at the quantum level. nih.govnih.govsemanticscholar.orgresearchgate.net For this compound, DFT calculations can be used to model its electronic structure, identify the most reactive sites, and predict its behavior in various chemical transformations.

By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles, researchers can gain insights into the regioselectivity and stereoselectivity of reactions involving this molecule. nih.gov This predictive capability is crucial for designing more selective catalysts and reaction conditions, leading to higher yields and fewer unwanted side products.

Expansion into New Areas of Materials Science

The unique bifunctional nature of this compound, possessing both an amine and a hydroxyl group, makes it an attractive building block for the synthesis of advanced functional materials.

Precursors for Advanced Functional Materials

This compound holds significant promise as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. vt.edu The amine and hydroxyl functionalities can participate in polymerization reactions with appropriate co-monomers to create novel polymer architectures.

Polyamides: The amine group of this compound can react with dicarboxylic acids or their derivatives to form polyamides. The presence of the phenyl and hydroxyl groups along the polymer backbone would be expected to impart unique properties, such as increased thermal stability, altered solubility, and the potential for post-polymerization modification of the hydroxyl group. These materials could find applications in specialty fibers, engineering plastics, and biomedical devices. nih.govmdpi.com

Polyimides: While the direct use of the hydroxyl group in traditional polyimide synthesis is less common, this compound could be chemically modified to introduce other reactive functionalities, or it could be used to synthesize diamine monomers with pendent hydroxyl groups. vt.edusemanticscholar.org Polyimides are known for their exceptional thermal and chemical resistance, making them suitable for applications in the aerospace and electronics industries. The incorporation of the structural motif from this compound could lead to polyimides with enhanced processability or tailored dielectric properties.

The synthesis of these polymers would involve standard polymerization techniques, such as solution polycondensation, to produce a variety of materials with controlled molecular weights and properties. mdpi.comnih.govresearchgate.net

Role in Supramolecular Assembly Research

This compound is a molecule of significant interest in the field of supramolecular chemistry due to its unique structural characteristics. The presence of both hydrogen bond donor and acceptor sites, coupled with aromatic rings, allows it to participate in a variety of non-covalent interactions, making it a versatile building block for the construction of complex, self-assembled architectures. Research into its role in supramolecular assembly explores how these specific molecular features can be harnessed to create ordered, functional supramolecular systems.

The fundamental importance of hydrogen bonding in directing the assembly of molecules is well-established. In the case of this compound, the amino (-NH₂) and hydroxyl (-OH) groups are primary sites for hydrogen bond formation. The amino group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. This dual functionality allows for the formation of extensive hydrogen-bonding networks, which are crucial in the self-assembly of molecules into larger, ordered structures. Studies on analogous aromatic amino alcohols have demonstrated the prevalence of these interactions in their crystal packing. For instance, the crystal structure of 4-aminobenzyl alcohol, a closely related compound, reveals a "herringbone" structure with stacks of hydrogen-bonded molecules.

In addition to hydrogen bonding, the two phenyl rings of this compound play a critical role in its supramolecular behavior. These aromatic rings can engage in π-π stacking interactions, a significant non-covalent force that contributes to the stability of supramolecular assemblies. These interactions, which arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings, often work in concert with hydrogen bonding to guide the three-dimensional arrangement of molecules. The interplay between hydrogen bonding and π-π stacking allows for a high degree of control over the final supramolecular architecture.

The specific geometry of this compound, with its tetrahedral carbon connecting the two phenyl rings and the hydroxyl group, along with the amino group on one of the rings, provides a distinct three-dimensional shape. This defined geometry influences how the molecules pack together, leading to the formation of specific and predictable supramolecular motifs. The potential for chirality in derivatives of this compound further expands its utility in creating complex and functional supramolecular systems.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (4-Aminophenyl)(phenyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation of precursor nitro compounds. For example, Pd/C with ammonium formate in THF/methanol under reflux (24 hours) achieves high yields (~86%) . Optimizing solvent ratios (e.g., THF:methanol = 1:2.5) and nitrogen atmosphere prevents side reactions like over-reduction. Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Q. How can the structure of this compound be confirmed experimentally?

- Methodological Answer : Use a combination of:

- NMR : NMR reveals aromatic protons (δ 6.5–7.5 ppm), amino group protons (δ ~3.2 ppm, broad), and hydroxymethyl protons (δ ~4.5 ppm). NMR confirms carbon environments (e.g., aromatic carbons at 115–140 ppm, hydroxymethyl at ~65 ppm) .

- Mass Spectrometry : ESI-MS detects the molecular ion peak [M+H] at m/z 200.1 (calculated for CHNO).

- X-ray Crystallography : SHELX programs refine crystal structures to confirm bond angles and stereochemistry .

Q. What are the primary challenges in handling this compound due to its reactivity?

- Methodological Answer :

- Air Sensitivity : The amino group oxidizes readily; store under inert gas (Ar/N) at –20°C.

- Hydroxymethyl Reactivity : Avoid acidic conditions to prevent dehydration to styrene derivatives. Use stabilizing agents like BHT during storage .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties of this compound?

- Methodological Answer : Density-functional theory (DFT) with B3LYP/6-31G(d) basis sets calculates HOMO-LUMO gaps (~4.2 eV), indicating moderate electron donor-acceptor capacity. Exact exchange terms improve accuracy for thermochemical properties (e.g., atomization energy deviations <2.4 kcal/mol) . Applications include predicting binding affinities to enzymes like tyrosine kinases .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in IC values may arise from:

- Solvent Effects : DMSO vs. aqueous buffers alter solubility and aggregation states.

- Assay Conditions : Validate using orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence polarization for inhibition).

- Metabolite Interference : LC-MS/MS quantifies intact compound levels in cellular assays to confirm activity .

Q. How can the compound’s potential as a chiral catalyst or ligand be explored?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane/isopropanol) to separate enantiomers.

- Coordination Studies : Titrate with transition metals (e.g., Cu(II), Pd(II)) and monitor UV-vis or EPR spectra for complex formation.

- Catalytic Screening : Test in asymmetric Henry reactions; compare enantiomeric excess (ee) with DFT-predicted transition states .

Critical Analysis of Contradictory Evidence

- Synthetic Yields : reports 86% yield with Pd/C, while older protocols cite ~70% using Fe/HCl. The discrepancy highlights the need for optimized catalyst systems and inert conditions .

- Biological Activity : Some studies report nM-level kinase inhibition, while others show µM activity. Differences may stem from cell permeability issues or metabolite interference, emphasizing the need for standardized assay protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.